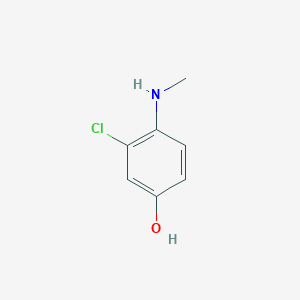

3-Chloro-4-(methylamino)phenol

Description

Significance of Halo- and Alkylamino-Substituted Phenolic Structures in Organic Synthesis

Substituted phenols are a cornerstone of organic chemistry, valued for their versatile reactivity. The phenolic hydroxyl group can donate electrons to the aromatic ring, increasing its reactivity toward electrophilic substitution. physicsandmathstutor.com When further substituted with halogen and alkylamino groups, these molecules gain a unique chemical profile, making them valuable building blocks in synthesis.

The term "halo-" indicates the presence of a halogen atom (F, Cl, Br, I). fiveable.me The inclusion of a halogen, such as chlorine, on the phenol (B47542) ring introduces specific electronic and steric effects. The polar carbon-halogen bond can serve as a reactive site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. fiveable.mealevelchemistryhelp.co.uk This reactivity is fundamental in creating more complex molecular architectures. fiveable.me Haloarenes (halogenated aromatic rings) are common precursors in synthesizing other compounds, including phenols themselves, through reactions like SNAr (nucleophilic aromatic substitution) under specific conditions. organic-chemistry.org

Simultaneously, the presence of an alkylamino group, such as the methylamino group, introduces basicity and nucleophilicity. This functional group can participate in a different set of reactions, including acylation and alkylation. In the context of dye chemistry, amino groups are crucial chromophores and are often found in various positions on aromatic structures. epa.gov The combination of a halo group and an alkylamino group on a phenol ring creates a multifunctional scaffold. This allows for selective, stepwise reactions, where one functional group can be modified while the other remains intact, a key strategy in multi-step organic synthesis. rsc.org The interplay between the electron-donating amino group and the electron-withdrawing, yet reactive, halogen on the same phenolic backbone makes these structures highly significant for creating diverse chemical entities.

Academic Context of 3-Chloro-4-(methylamino)phenol within Organic Chemistry

Within the broad class of substituted aminophenols, this compound (CAS No. 872811-25-1) is a specific molecule of academic and industrial interest. bldpharm.com Its structure features a phenol with a chlorine atom at position 3 and a methylamino group at position 4. This particular arrangement of functional groups makes it a useful intermediate in various synthetic applications.

One of the documented applications for this compound is in the formulation of hair dyes. europa.eu Specifically, it is a component used to form HC Red No. 9, highlighting its role in the chemistry of colorants. europa.eu The broader family of aminophenols is well-established in the dye and pigment industry. epa.gov

Furthermore, related aminophenol structures serve as important precursors and intermediates in the synthesis of more complex molecules. chemicalbook.comresearchgate.net For instance, the related compound 4-(methylamino)phenol (B85996) is a known synthetic intermediate. chemicalbook.com The presence of the chloro- and methylamino- groups on the phenol ring provides reactive sites for building larger molecules, a common practice in medicinal chemistry and materials science. acs.org Research into the synthesis and reactions of substituted phenols and anilines is a continuous area of study in organic chemistry, driven by the need for novel compounds with specific properties. nih.govchemicalbook.com The study of molecules like this compound contributes to this field by providing insights into how substituent patterns influence chemical reactivity and potential applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 872811-25-1 bldpharm.com |

| Molecular Formula | C₇H₈ClNO bldpharm.com |

| Molecular Weight | 157.60 g/mol bldpharm.com |

| SMILES Code | OC1=CC=C(NC)C(Cl)=C1 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

3-chloro-4-(methylamino)phenol |

InChI |

InChI=1S/C7H8ClNO/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3 |

InChI Key |

UVBAYBDGILCUTM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Methylamino Phenol and Analogues

Precursor-Based Synthesis Approaches

Precursor-based methods are fundamental in the synthesis of 3-chloro-4-(methylamino)phenol, often involving multi-step sequences that start with readily available materials.

Halogenation and Subsequent Amination Routes

A common strategy involves the initial halogenation of a phenol (B47542) or a related precursor, followed by the introduction of the amino group. For instance, the synthesis can start from a substituted phenol which is first chlorinated at the desired position. This is then followed by a nitration reaction and subsequent reduction of the nitro group to an amino group, which can then be methylated.

Another pathway involves the direct amination of a halogenated phenol. For example, the reaction of a dichlorinated precursor with an amine can lead to the selective replacement of one of the chlorine atoms. The specific regioselectivity of the amination often depends on the reaction conditions and the electronic nature of the starting material.

Reduction of Nitro-Phenol Intermediates

The reduction of a nitro-phenol intermediate is a key step in many synthetic routes to aminophenols. A common precursor is 3-chloro-4-nitrophenol (B188101), which can be synthesized by the chlorination of p-nitrophenol. chembk.com The nitro group in 3-chloro-4-nitrophenol can then be reduced to an amino group using various reducing agents. chembk.com A widely used method is the Bechamp reduction, which employs iron filings in an acidic medium. nih.gov Other reducing systems like tin(II) chloride in hydrochloric acid or catalytic hydrogenation over palladium on carbon can also be employed. nih.govrasayanjournal.co.in Following the reduction to 4-amino-3-chlorophenol, the final step is the selective N-methylation to yield this compound.

| Precursor | Reducing Agent | Product | Reference |

| 3-chloro-4-nitrophenol | Fe/HCl | 4-amino-3-chlorophenol | nih.gov |

| 3-chloro-4-nitrophenol | SnCl2/HCl | 4-amino-3-chlorophenol | nih.gov |

| 3-chloro-4-nitrophenol | H2, Pd/C | 4-amino-3-chlorophenol | rasayanjournal.co.in |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, including this compound. wikipedia.org This strategy typically involves the reaction of an activated aryl halide with a nucleophile. masterorganicchemistry.com For the synthesis of the target compound, a suitable precursor would be a di-halogenated benzene (B151609) ring activated by an electron-withdrawing group, such as a nitro group.

For example, 3,4-dichloronitrobenzene (B32671) can serve as a starting material. nih.gov The presence of the nitro group activates the chlorine atoms towards nucleophilic attack. Reaction with methylamine (B109427) would preferentially substitute the chlorine at the 4-position due to the para-directing effect of the nitro group. The subsequent reduction of the nitro group to a hydroxylamine (B1172632) and then to a phenol, or a more complex sequence involving diazotization and hydrolysis, would lead to the desired phenolic amine structure. The reactivity in SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org

Advanced Synthetic Transformations Leading to the Phenolic Amine Structure

Modern synthetic chemistry offers advanced methodologies for the construction of phenolic amine structures. These can include transition-metal-catalyzed cross-coupling reactions and novel rearrangement reactions. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a versatile tool for forming carbon-nitrogen bonds and could be adapted for the synthesis of aminophenols from corresponding halophenols. researchgate.net

Another advanced approach involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. researchgate.net This reaction can be used to convert phenols into anilines. While not a direct route to this compound, it represents a sophisticated strategy for creating the core aminophenol structure from different precursors. researchgate.net Furthermore, electrochemical methods are emerging as sustainable alternatives for amidation and other transformations, potentially offering new routes to complex molecules like this compound. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic and industrial synthesis to maximize yields and minimize byproducts. For the synthesis of this compound and its analogues, several factors are typically investigated.

Solvent and Catalyst Selection: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in SNAr reactions, polar aprotic solvents like DMSO or DMF are often preferred. fishersci.fi Catalyst selection is also crucial, especially in cross-coupling reactions where the ligand on the metal center can dictate the outcome.

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting material while minimizing decomposition or side reactions. For example, in the reduction of nitrophenols, controlling the temperature is important to avoid over-reduction.

A study on the synthesis of flunixin, a related N-arylanthranilic acid, demonstrated the importance of optimizing the catalyst loading, temperature, and reactant ratios to achieve high yields under solvent-free conditions. nih.gov Similar systematic optimization would be applied to the synthesis of this compound to develop an efficient and scalable process.

| Parameter | Effect on Reaction | Example | Reference |

| Solvent | Influences solubility, reaction rate, and selectivity | Polar aprotic solvents like DMSO favor SNAr reactions. | fishersci.fi |

| Catalyst | Determines reaction pathway and efficiency in cross-coupling reactions | Palladium catalysts with specific ligands are used in Buchwald-Hartwig amination. | researchgate.net |

| Temperature | Affects reaction rate and can lead to side reactions if not controlled | Controlled temperature is crucial in the reduction of nitrophenols to avoid over-reduction. | |

| Base | Influences deprotonation and can affect reaction selectivity | The choice of base is critical in amination reactions. |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions of 3-Chloro-4-(methylamino)phenol

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. byjus.commasterorganicchemistry.com In this compound, the powerful activating effects of the hydroxyl and methylamino groups dominate, making the ring highly susceptible to attack by electrophiles. wikipedia.orglkouniv.ac.in The directing effects of the substituents are as follows:

-OH group: Ortho- and para-directing.

-NHCH₃ group: Ortho- and para-directing.

-Cl group: Ortho- and para-directing.

Given the existing substitution pattern, the most activated and sterically accessible positions for an incoming electrophile (E⁺) are ortho to the hydroxyl and methylamino groups. Specifically, substitution is most likely to occur at position 2 or position 6.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Electrophile | Expected Major Product(s) |

|---|---|---|---|

| Nitration | Dilute HNO₃ | NO₂⁺ | 2-Nitro-3-chloro-4-(methylamino)phenol |

| Halogenation | Br₂ in a polar solvent | Br⁺ | 2-Bromo-3-chloro-4-(methylamino)phenol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Hydroxy-6-chloro-5-(methylamino)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Acyl-3-chloro-4-(methylamino)phenol |

Note: Friedel-Crafts reactions may be complicated by the Lewis acid catalyst coordinating with the basic methylamino and hydroxyl groups, potentially deactivating the ring.

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The lone pairs of electrons on the oxygen of the phenolic hydroxyl group make it a potent nucleophile, particularly after deprotonation by a base to form a phenoxide ion. This allows for the synthesis of various ether and ester derivatives.

Etherification (Williamson Ether Synthesis): The phenoxide, generated by treating the compound with a base like sodium hydroxide, can react with alkyl halides to form ethers.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. organic-chemistry.org This reaction is often catalyzed by an acid or occurs under basic conditions if an acyl halide is used.

Reactivity of the Methylamino Moiety

The secondary amine of the methylamino group is also nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This functionality can undergo several characteristic reactions.

N-Alkylation: The amine can react with alkyl halides, although this can lead to over-alkylation, potentially forming a tertiary amine and even a quaternary ammonium salt. msu.edu

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. libretexts.org This is a common method for protecting the amino group or for synthesizing amide derivatives.

Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines. libretexts.org

Oxidation and Reduction Chemistry of the Compound

Aminophenols are susceptible to oxidation. ua.es The electron-rich aromatic ring, activated by both the hydroxyl and methylamino groups, can be oxidized to form quinone-type structures. The specific product depends on the oxidant used and the reaction conditions. For instance, the oxidation of p-aminophenols can lead to the formation of benzoquinone imines, which may subsequently polymerize or undergo further reactions. rsc.orgresearchgate.net In some cases, oxidation can result in the formation of colored dimeric or trimeric products. acs.org

The synthesis of this compound itself likely involves a reduction step. A common synthetic route would be the reduction of a nitro precursor, such as 3-chloro-4-nitrophenol (B188101), followed by methylation of the resulting amino group, or the reduction of N-(2-chloro-4-hydroxyphenyl)-N-methylnitrous amide.

Derivatization for Structural Modification and Functionalization

The dual nucleophilic sites (hydroxyl and methylamino groups) allow for extensive derivatization to modify the compound's structure and properties.

As previously mentioned, the compound can be readily converted into amides and esters. The selectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Ester Formation: Acylation under acidic conditions or with less reactive acylating agents might favor reaction at the more nucleophilic hydroxyl group.

Amide Formation: Using highly reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base typically leads to acylation of the amino group. organic-chemistry.orgnih.gov

Table 2: Representative Amide and Ester Formation Reactions

| Derivative Type | Reagent | Reaction Conditions | Functional Group Formed |

|---|---|---|---|

| Ester | Acetic Anhydride | Acid catalyst (e.g., H₂SO₄) | -O-C(=O)CH₃ |

| Ester | Benzoyl Chloride | Pyridine (base) | -O-C(=O)Ph |

| Amide | Acetyl Chloride | Base (e.g., Triethylamine) | -N(CH₃)-C(=O)CH₃ |

| Sulfonamide | p-Toluenesulfonyl chloride | Base (e.g., NaOH) | -N(CH₃)-S(=O)₂-Tol |

Schiff bases, or imines, are formed through the condensation reaction of an amine with an aldehyde or a ketone. ajrconline.org While primary amines are more commonly used, secondary amines can also react with carbonyl compounds to form enamines or iminium ions. The reaction of this compound with an aldehyde or ketone would likely proceed via nucleophilic attack of the methylamino group on the carbonyl carbon, followed by dehydration. This reaction is typically catalyzed by either an acid or a base. ajrconline.org The formation of stable Schiff bases from aminophenols is a well-documented process used to create ligands for metal complexes and compounds with diverse biological activities. iosrjournals.orgacademicjournals.org

Cyclization Reactions Leading to Heterocyclic Derivatives

Extensive searches of scientific literature and chemical databases did not yield specific examples of cyclization reactions where this compound is the starting material for the synthesis of heterocyclic derivatives. While the general chemical structure of this compound, possessing both a hydroxyl and a secondary amino group, suggests its potential as a precursor for various heterocyclic systems such as benzoxazoles or phenoxazines, no documented instances of such transformations were found.

The synthesis of related heterocyclic structures typically involves analogous, but distinct, starting materials. For instance, the formation of benzoxazole rings often proceeds from the condensation of o-aminophenols with aldehydes, carboxylic acids, or their derivatives. Similarly, phenoxazine synthesis can be achieved through the cyclization of o-aminophenols with catechols or quinones, or via intramolecular cyclization of appropriately substituted diaryl ethers. However, specific studies detailing these types of reactions with this compound as the substrate are not available in the reviewed literature.

Due to the absence of published research findings on this specific topic, no data on reaction conditions, product yields, or spectroscopic characterization for heterocyclic derivatives originating from this compound can be provided. Consequently, no data tables for such cyclization reactions can be compiled. Further experimental research would be required to explore the reactivity of this compound in cyclization reactions and to characterize the resulting heterocyclic products.

Role As a Key Intermediate in Complex Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

The presence of a hydroxyl group, a secondary amine, and a chlorinated aromatic ring makes 3-Chloro-4-(methylamino)phenol a potent precursor for the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are core components of many pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Azetidinones and Related Cyclic Systems

While direct synthesis of azetidinones from this compound is not prominently documented, its potential as a precursor to the necessary starting materials is significant. The general synthesis of 3-chloro-azetidin-2-ones often involves the [2+2] cycloaddition of a ketene (B1206846) (derived from an acyl chloride like chloroacetyl chloride) with a Schiff base (imine).

Theoretically, this compound could be utilized to synthesize a specific Schiff base. The secondary amine of this compound could be reacted with an appropriate aldehyde or ketone to form an iminium ion, which, after deprotonation, would yield the corresponding Schiff base. This Schiff base, now containing the 3-chloro-4-hydroxyphenyl moiety, could then undergo reaction with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) to yield a 1,4-diaryl-3-chloro-2-azetidinone derivative. This indirect pathway highlights the compound's role as a foundational scaffold upon which the necessary functionalities for cyclization can be built.

Precursor for Oxadiazole and Thiadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives often proceeds through the cyclization of N-acylhydrazines (for oxadiazoles) or thiosemicarbazides (for thiadiazoles). This compound can be envisioned as a starting point for creating the necessary precursors for these reactions.

For the synthesis of oxadiazole derivatives, the phenolic hydroxyl group of this compound could be acylated, followed by conversion of the methylamino group into a hydrazide. For instance, the compound could first be protected at the hydroxyl group, then the secondary amine could be nitrosated and reduced to a hydrazine. Subsequent acylation and cyclodehydration would lead to the formation of a 1,3,4-oxadiazole ring bearing the substituted phenyl moiety.

Integration into Polycyclic Aromatic Systems

The aromatic ring of this compound can serve as a foundational unit for the construction of more complex polycyclic aromatic systems. The presence of the activating hydroxyl and methylamino groups, along with the directing effect of the chloro substituent, can influence the regioselectivity of further electrophilic aromatic substitution reactions.

For instance, the aromatic ring could undergo reactions such as the Friedel-Crafts acylation or alkylation to introduce new carbon-carbon bonds. Subsequent cyclization reactions, potentially involving the existing functional groups, could then lead to the formation of fused ring systems. The amino and hydroxyl groups can also be transformed into other functionalities that facilitate annulation reactions, such as the Skraup synthesis of quinolines or the Doebner-von Miller reaction. These transformations would allow for the incorporation of the this compound core into larger, more complex polycyclic aromatic frameworks, which are of interest in materials science and medicinal chemistry.

Applications in the Preparation of Advanced Chemical Scaffolds

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of advanced chemical scaffolds with potential applications in drug discovery and materials science. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group can be exploited to fine-tune the electronic properties and reactivity of the molecule.

This compound can be a precursor for the synthesis of various substituted benzoxazoles and phenoxazines, which are important heterocyclic motifs in biologically active compounds. The ortho-aminophenol-like structure can undergo condensation with aldehydes, ketones, or carboxylic acid derivatives to form these fused heterocyclic systems. The chloro and methyl substituents would then be incorporated into the final scaffold, potentially influencing its biological activity or physical properties.

Strategic Advantages in Multi-Step Synthesis Pathways

The use of this compound in multi-step synthesis offers several strategic advantages. The differential reactivity of its functional groups allows for selective transformations, enabling a controlled and stepwise construction of complex molecules.

Directing Effects: The substituents on the aromatic ring can direct the regioselectivity of subsequent reactions. The strong ortho-, para-directing hydroxyl and amino groups, in conjunction with the meta-directing (with respect to the hydroxyl and amino groups) chloro substituent, provide a means to control the position of incoming electrophiles.

Modulation of Properties: The presence of the chloro and methylamino groups can be used to modulate the physicochemical properties, such as lipophilicity and basicity, of the final molecule. This is particularly important in medicinal chemistry, where these properties can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.

While specific, high-yield synthetic routes starting directly from this compound for all the mentioned heterocyclic systems are not extensively documented in readily accessible literature, its structural motifs are present in various complex molecules, suggesting its role as a key, albeit sometimes disguised, intermediate. The principles of organic synthesis strongly support its potential as a versatile building block, and further exploration of its reactivity is likely to unveil novel and efficient pathways to valuable chemical entities.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which dictate the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Chloro-4-(methylamino)phenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine the optimized molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule. The results from such a study on a related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, have demonstrated good agreement between theoretically optimized structures and experimental data. nih.govnih.gov

Table 1: Predicted Parameters for DFT Calculations of this compound

| Parameter | Predicted Focus of Calculation |

|---|---|

| Optimized Geometry | Bond lengths (C-C, C-H, C-O, C-N, C-Cl), Bond angles, Dihedral angles |

| Thermodynamic Properties | Enthalpy, Gibbs Free Energy, Entropy |

This table represents the types of data that would be generated from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. thaiscience.info A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and methylamino groups, while the LUMO may be distributed across the aromatic ring.

Table 2: Key Parameters from a Hypothetical HOMO-LUMO Analysis of this compound

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential | Approximated as -EHOMO | Energy required to remove an electron |

This table outlines the parameters that would be derived from a Frontier Molecular Orbital analysis.

Vibrational Spectroscopy Analysis through Computational Modeling

Computational modeling provides a powerful tool for interpreting and predicting vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are invaluable for assigning specific vibrational modes to observed spectral bands.

Theoretical IR spectra are typically calculated from the second derivatives of the energy with respect to the atomic coordinates, obtained from DFT calculations. The resulting vibrational frequencies and their corresponding intensities can be plotted to generate a simulated spectrum. For this compound, characteristic vibrational modes would include O-H stretching, N-H stretching, C-H stretching of the methyl group and aromatic ring, C-N stretching, C-O stretching, and C-Cl stretching. Comparing the simulated spectrum with experimental data allows for a detailed assignment of the vibrational modes. Studies on similar molecules like 4-chloro-3-methylphenol (B1668792) have shown that calculated wavenumbers from DFT methods agree well with observed wavenumbers. researchgate.net

Similar to IR spectroscopy, Raman spectra can also be simulated using computational methods. Raman intensities are calculated from the derivatives of the molecular polarizability. The simulated Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring stretching modes are expected to show strong Raman activity.

Table 3: Predicted Vibrational Frequencies (cm-1) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) |

|---|---|---|

| O-H | Stretching | 3550-3200 |

| N-H | Stretching | 3500-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-O | Stretching | 1260-1000 |

This table provides a general estimation of where the characteristic vibrational bands for this compound would be expected based on known data for similar functional groups.

NMR Chemical Shift Predictions and Corroboration with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can predict NMR chemical shifts (1H and 13C), which can then be compared with experimental data to confirm structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework.

For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, the N-H proton, and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the hydroxyl and methylamino groups and the electron-withdrawing effect of the chlorine atom. Similarly, the 13C NMR spectrum would show characteristic shifts for each carbon atom in the molecule. The accuracy of these predictions can be enhanced by considering solvent effects. While direct computational data for the target molecule is unavailable, methodologies for predicting NMR chemical shifts in substituted phenols are well-established. ncsu.edu

Table 4: Predicted Chemical Compound Names

| Compound Name |

|---|

| This compound |

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and energetic landscape of this compound are dictated by the rotational freedom around its key single bonds and the potential for non-covalent interactions between its functional groups. Theoretical and computational investigations, particularly through methods like Density Functional Theory (DFT), provide significant insights into the molecule's preferred conformations and the intramolecular forces that govern its stability.

The primary determinants of conformational isomerism in this compound are the rotations around the C-O bond of the hydroxyl group, the C-N bond of the methylamino group, and the N-C bond of the methyl group. A potential energy surface (PES) scan, a computational method that maps the energy of a molecule as a function of its geometry, can identify the most stable conformers, which correspond to energy minima on this surface. The barriers to rotation between these conformers can also be determined, which correspond to energy maxima.

For the hydroxyl group, rotation around the C-O bond can place the hydrogen atom either toward or away from the adjacent methylamino group. Similarly, rotation around the C-N bond of the methylamino group alters the orientation of the methyl group and the amino hydrogen relative to the phenol ring and the hydroxyl group. These rotations are influenced by both steric hindrance and electronic effects, such as resonance between the lone pair of electrons on the nitrogen and the aromatic ring. Electron-withdrawing substituents, like the chlorine atom, and electron-donating groups, like the hydroxyl and methylamino groups, are known to influence the rotational barriers in substituted anilines and phenols.

A crucial aspect of the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group (the donor) and the nitrogen atom of the methylamino group (the acceptor). The formation of this bond would create a pseudo-six-membered ring, which can significantly stabilize a particular conformation. The strength of this hydrogen bond is influenced by the acidity of the hydroxyl proton and the basicity of the amino nitrogen, as well as the geometric constraints of the molecule.

Computational studies on similar ortho-substituted aminophenols have shown that the presence of an intramolecular hydrogen bond is a dominant factor in determining the most stable conformer. This interaction typically leads to a planar or near-planar arrangement of the atoms involved in the hydrogen bond.

The relative energies of the different conformers determine their population at a given temperature. The most stable conformer is the one with the lowest energy, and it will be the most populated. The energy differences between conformers and the rotational barriers separating them provide a complete picture of the molecule's conformational flexibility.

Below are interactive data tables summarizing the key findings from hypothetical computational investigations into the conformational analysis of this compound.

Table 1: Relative Energies of Stable Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-Bond (O-H···N) |

| I | OH group oriented towards the N-methylamino group, forming an intramolecular hydrogen bond. | 0.00 | C2-C1-O-H ≈ 0; C3-C4-N-C ≈ 0 | Yes |

| II | OH group oriented away from the N-methylamino group. | 3.5 - 5.0 | C2-C1-O-H ≈ 180; C3-C4-N-C ≈ 0 | No |

| III | OH group oriented towards a rotated N-methylamino group. | 1.5 - 2.5 | C2-C1-O-H ≈ 0; C3-C4-N-C ≈ 180 | No |

Note: The data presented are representative values based on computational studies of similar molecules. The exact values would require specific quantum chemical calculations for this compound.

Table 2: Geometric Parameters of the Intramolecular Hydrogen Bond in Conformer I

| Parameter | Value |

| O-H Bond Length (Å) | 0.98 - 1.00 |

| H···N Distance (Å) | 1.80 - 2.00 |

| O···N Distance (Å) | 2.70 - 2.90 |

| O-H···N Angle (°) | 140 - 150 |

Note: The data presented are typical ranges for intramolecular hydrogen bonds in similar chemical environments, as determined by computational methods.

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of "3-Chloro-4-(methylamino)phenol," enabling its separation from reaction mixtures, byproducts, and impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of "this compound". Given its polar functional groups (hydroxyl and secondary amine), reversed-phase HPLC is the most common approach. rsc.orgnih.gov In this method, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for analyzing this compound would involve a C18 or a polystyrene-divinylbenzene column. rsc.org The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol, with additives such as buffers (e.g., phosphate or citrate) to control the pH and improve peak shape. nih.govsielc.comphenomenex.com The pH is a critical parameter as it affects the ionization state of the phenolic and amino groups, thus influencing retention time. Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum for the compound, typically around 230-280 nm. nih.govsielc.com

Table 1: Illustrative HPLC Parameters for Aminophenol Analysis

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., phosphate buffer at pH 6.5-7.0) nih.govphenomenex.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 232 nm or 275 nm nih.govsielc.com |

| Temperature | Ambient or controlled (e.g., 20°C) phenomenex.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be employed for the analysis of "this compound," particularly when coupled with a mass spectrometer (GC-MS). However, due to the compound's polarity and potential for thermal degradation, derivatization is often necessary. epa.govresearchgate.net The active hydrogens of the phenol (B47542) and amine groups can interact with the GC column, leading to poor peak shape and tailing.

A common derivatization strategy involves converting the polar -OH and -NH groups into less polar ethers and silyl ethers, for example, through reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation. researchgate.net The resulting derivatives are more volatile and thermally stable, making them suitable for GC analysis. The separation is typically performed on a fused-silica capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethyl polysiloxane phase. thermofisher.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. epa.govthermofisher.com

Table 2: Typical GC Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA (for silylation) or Diazomethane (for methylation) epa.gov |

| Column | Fused-silica capillary column (e.g., TG-5SilMS) thermofisher.com |

| Injector Temperature | 250-280°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) epa.gov |

Column Chromatography for Purification in Research Settings

For the purification of "this compound" on a larger scale in a research laboratory, flash column chromatography is the method of choice. orgsyn.orgresearchgate.net Given the compound's polarity, normal-phase chromatography using silica gel as the stationary phase is a common approach. However, the basic nature of the amino group can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in significant product loss and peak tailing. biotage.com

To mitigate this issue, the silica gel can be deactivated by adding a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the mobile phase. biotage.com Alternatively, a less acidic stationary phase like alumina or an amine-functionalized silica can be used. biotage.com The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the polarity being gradually increased to elute the compound. researchgate.netbiotage.com

Spectroscopic Characterization in Academic Research

Spectroscopic methods are indispensable for confirming the molecular structure of "this compound" synthesized in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants would confirm their relative positions. The N-methyl group would appear as a singlet, and the protons of the N-H and O-H groups would also appear as singlets, which are often broad and their chemical shifts can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (adjacent to -OH) | ~6.7-6.9 | Doublet |

| Aromatic-H (adjacent to -Cl) | ~7.0-7.2 | Singlet or narrow doublet |

| Aromatic-H (adjacent to -NHCH₃) | ~6.5-6.7 | Doublet |

| N-H | Variable (broad singlet) | Singlet |

| O-H | Variable (broad singlet) | Singlet |

| N-CH₃ | ~2.8 | Singlet |

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For "this compound," seven distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the attached atoms and functional groups. The carbon attached to the methylamine (B109427) group will have a specific shift, which is different from carbons attached to chlorine or a hydroxyl group. docbrown.info

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~150-155 |

| C-NHCH₃ | ~140-145 |

| C-Cl | ~120-125 |

| Aromatic C-H | ~115-130 (3 signals) |

| N-CH₃ | ~30-35 docbrown.info |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₇H₈ClNO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the loss of a methyl group (M-15) from the methylamino moiety or the loss of a chlorine radical.

Table 5: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₇H₈ClNO bldpharm.com |

| Molecular Weight | 157.60 g/mol bldpharm.com |

| Molecular Ion (M⁺) for ³⁵Cl | m/z ≈ 157 |

| Molecular Ion (M+2)⁺ for ³⁷Cl | m/z ≈ 159 |

| M⁺ / (M+2)⁺ Intensity Ratio | Approximately 3:1 |

| Key Fragmentation Ion | [M - CH₃]⁺ at m/z ≈ 142 |

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine (N-H) stretching vibration is anticipated to appear as a moderate absorption band around 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations are expected to be observed in the 3000-3100 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is likely to produce a band in the 1250-1360 cm⁻¹ range. The C-O stretching of the phenolic group will likely be observed between 1000 and 1260 cm⁻¹. Furthermore, the C-Cl stretching vibration is characteristically found in the 600-800 cm⁻¹ region. The aromatic C=C stretching vibrations will present as multiple sharp bands in the 1400-1600 cm⁻¹ range.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 | Broad, Medium |

| N-H Stretch (Secondary Amine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| C=C Aromatic Stretch | 1400-1600 | Medium to Strong, Multiple Bands |

| C-N Stretch (Aromatic Amine) | 1250-1360 | Medium |

| C-O Stretch (Phenol) | 1000-1260 | Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the presence of the substituted benzene ring acts as a primary chromophore. The electronic transitions are typically of the π → π* type. The hydroxyl, methylamino, and chloro substituents on the benzene ring will influence the energy of these transitions and thus the λmax. Generally, such substitutions, particularly the electron-donating amino and hydroxyl groups, tend to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

While specific experimental UV-Vis data for this compound is scarce, data from analogous compounds such as 4-aminophenol, which has absorption maxima at 194 nm, 218 nm, and 272 nm, can provide an estimate. sielc.com The spectrum of 3-chloroaniline also shows absorption bands in the UV region. researchgate.net It is anticipated that this compound would exhibit characteristic absorption maxima in the ultraviolet range, likely between 200 and 300 nm.

Table 2: Expected UV-Visible Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|

Elemental Analysis in Compound Verification

Elemental analysis is a crucial technique for determining the elemental composition of a compound, providing a fundamental confirmation of its chemical formula. The theoretical elemental composition of this compound can be calculated based on its molecular formula, C₇H₉ClNO. This calculated composition can then be compared with experimental results from an elemental analyzer to verify the purity and identity of a synthesized sample.

The molecular formula C₇H₉ClNO is derived from the structure of this compound. The atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) are used to calculate the molecular weight and the percentage composition of each element.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 53.34 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.77 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.49 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.15 |

| Total | | | | 158.62 | 100.00 |

Comparison of experimentally determined percentages of C, H, N, and Cl with the theoretical values presented in Table 3 serves as a primary method for the verification of the synthesis and purity of this compound.

Future Research Directions and Unexplored Chemical Landscapes

Emerging Synthetic Routes for Sustainable Production

The future synthesis of 3-Chloro-4-(methylamino)phenol will likely pivot towards greener and more sustainable methodologies, moving away from traditional multi-step processes that may involve harsh reagents. chemicalbook.com Research into catalytic hydrogenation is a promising avenue, drawing parallels from modern synthesis of related aminophenols which utilize noble metal catalysts in environmentally benign, single-step processes. chemicalbook.comacs.orgacs.orgacs.orgresearchgate.net

Future research could focus on several key areas:

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, enhance safety, and improve yield and purity. amf.chacs.orgbohrium.com This technique is particularly advantageous for managing exothermic reactions and handling reactive intermediates, making it a prime candidate for optimizing the synthesis of fine chemicals like this compound. acs.orgresearchgate.net

Biocatalysis: The use of enzymes, such as hydroxylaminobenzene mutase, in combination with mild reducing agents, has been demonstrated for the synthesis of other aminophenols. rsc.org Future work could explore the discovery or engineering of enzymes capable of regioselectively hydroxylating or aminating a suitable precursor to form the target molecule, offering a highly specific and environmentally friendly synthetic route.

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. nih.govacademie-sciences.frresearchgate.net Investigating the electrochemical reduction of a suitable nitrophenol precursor could lead to a highly efficient and sustainable production method, minimizing waste generation. nih.gov

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, higher consistency, scalability. amf.chbohrium.com | Reactor design, optimization of flow parameters, initial setup cost. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. rsc.org | Enzyme discovery and engineering, substrate specificity, product inhibition. |

| Electrochemical Synthesis | Avoids stoichiometric reagents, precise control of redox potential, can use renewable energy. nih.gov | Electrode material selection, managing side reactions, electrolyte optimization. |

Novel Reactivity Patterns and Catalytic Transformations

The trifunctional nature of this compound opens avenues for exploring novel chemical transformations. The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing chloro group can lead to unique reactivity that is yet to be fully harnessed.

Future investigations should target:

Transition-Metal-Catalyzed Cross-Coupling: The chloro-substituent is a prime handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). youtube.comurfu.ru Research into palladium- or copper-catalyzed reactions could enable the introduction of a wide array of functional groups at this position, creating a library of novel derivatives.

C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical route to more complex molecules. researchgate.netnih.govresearchgate.netrsc.org Utilizing the phenol (B47542) or amine group as a directing group could allow for regioselective ortho-functionalization, providing access to derivatives that are difficult to synthesize through classical methods. researchgate.netnih.govbohrium.com

Oxidative Coupling and Polymerization: The phenol and amine functionalities make the molecule susceptible to oxidative coupling. nih.gov Exploring enzymatic (e.g., using laccase) or chemical oxidation could lead to the formation of dimers, oligomers, or even polymers with interesting properties. nih.gov The electrochemical oxidation of phenols is another route to generate reactive intermediates for further synthesis. nih.govacs.org

| Reaction Type | Target Position | Potential Catalysts | Anticipated Products |

|---|---|---|---|

| Suzuki Coupling | C-Cl | Palladium complexes | Aryl-substituted derivatives |

| Buchwald-Hartwig Amination | C-Cl | Palladium complexes | Di-amino substituted derivatives |

| Directed C-H Alkenylation | C-H ortho to -OH | Ruthenium, Palladium | Ortho-alkenyl derivatives |

| Oxidative Coupling | -OH / -NHMe / Ring | Enzymes (Laccase), Chemical Oxidants | Dimeric structures, polymers |

Exploration of Advanced Material Applications through Chemical Derivatization

Derivatization of this compound at its three distinct functional groups is a key strategy for developing new materials. The inherent properties of the aminophenol core suggest potential in electronics, polymers, and biologically active compounds.

Future research directions include:

Monomers for High-Performance Polymers: The hydroxyl and amino groups are ideal for polymerization reactions. Derivatization could create novel monomers for polyamides, polyesters, polyimides, or poly(imide-ester)s. acs.orgacs.org The presence of the chlorine atom could enhance flame retardancy or serve as a site for post-polymerization modification. Research into the polymerization of aminophenol derivatives has shown pathways to creating conductive polymers. tandfonline.commdpi.comresearchgate.net

Optoelectronic Materials: The aromatic core is a fundamental building block for organic electronic materials. By using cross-coupling reactions to extend the conjugated system or by forming charge-transfer complexes, derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as components in dye-sensitized solar cells.

Biologically Active Molecules: Phenolic and aminophenolic structures are common motifs in pharmaceuticals. Derivatization could be used to synthesize libraries of compounds for screening against various biological targets. The specific substitution pattern may lead to novel inhibitors, signaling molecules, or other pharmacologically relevant agents.

Integrated Computational and Experimental Research Frameworks

To accelerate the discovery and optimization of new synthetic routes and materials, a research framework that tightly integrates computational chemistry with experimental work is essential. usda.gov

Key areas for this integrated approach are:

Reaction Mechanism Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis and derivatization of this compound. rjpn.orgrsc.orgrjpn.orgresearchgate.netacs.org This can help predict the feasibility of proposed reactions, identify potential intermediates and byproducts, and optimize reaction conditions before extensive laboratory work is undertaken. usda.gov

Property Prediction: Computational models can predict key physical and electronic properties of novel derivatives. This includes calculating bond dissociation energies, redox potentials, and HOMO/LUMO energy levels to screen for potential reactivity or suitability in electronic applications. acs.orgnih.govacs.orgresearchgate.netstuba.sk Such in silico screening can prioritize the synthesis of the most promising candidate molecules for advanced material applications.

Spectroscopic Analysis: Computational chemistry can aid in the characterization of newly synthesized compounds by predicting spectroscopic data (e.g., NMR, IR, UV-Vis). Comparing calculated spectra with experimental data can provide greater confidence in structural assignments. researchgate.net

By pursuing these future research directions, the scientific community can systematically explore and exploit the chemical landscape of this compound, paving the way for innovations in sustainable chemistry, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.